molecular formula C12H7NO5S B6399395 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% CAS No. 1261961-85-6

2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95%

Cat. No. B6399395
CAS RN: 1261961-85-6
M. Wt: 277.25 g/mol
InChI Key: BZKOLYXJVLQAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% (2F4NBA) is an organic compound with a molecular formula of C10H7NO4S. It is a yellow solid with a melting point of 140-142 °C. 2F4NBA is a versatile compound that has been used for a variety of scientific research applications, including synthesis, drug design, and biochemical studies.

Scientific Research Applications

2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% has been used for a variety of scientific research applications. It has been used as a starting material for the synthesis of novel compounds, such as 2-(2-formylthiophen-4-yl)-4-nitrobenzoic acid esters, which have been studied for their potential applications in drug design. 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% has also been used in biochemical studies, as it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition has been studied for its potential applications in the treatment of inflammation and cancer.

Mechanism of Action

The mechanism of action of 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% is not yet fully understood. However, it is believed to involve the inhibition of COX-2. COX-2 is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. It is believed that 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% binds to the active site of COX-2, preventing it from producing prostaglandins. This inhibition has been studied for its potential applications in the treatment of inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% have been studied in a variety of organisms. In mice, 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% has been shown to reduce inflammation and pain. In human cells, 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% has been shown to inhibit the growth of cancer cells. Additionally, 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% has been shown to inhibit the production of prostaglandins, which are molecules involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available in a high purity form. Additionally, it can be synthesized in a relatively straightforward two-step process. However, 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% also has some limitations. It is a relatively unstable compound, and it is susceptible to degradation in the presence of light and air. Additionally, it is a relatively toxic compound, and it should be handled with care.

Future Directions

The potential applications of 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% are vast, and there are many possible future directions for research. These include further studies of the biochemical and physiological effects of 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% in various organisms, as well as the development of novel compounds based on 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% for drug design. Additionally, research could be conducted into the mechanism of action of 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95%, as well as its potential applications in the treatment of inflammation and cancer. Finally, research could be conducted into ways to improve the stability of 2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95%, as well as ways to reduce its toxicity.

Synthesis Methods

2-(2-Formylthiophen-4-yl)-4-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and 2-formylthiophene in a two-step process. In the first step, 4-nitrobenzoic acid is reacted with 2-formylthiophene in the presence of a catalyst, such as sodium hydroxide. The reaction produces 2-(2-formylthiophen-4-yl)-4-nitrobenzoic acid. In the second step, the product is purified by recrystallization using ethanol or methanol as the solvent. The final product is a yellow solid with a purity of 95%.

properties

IUPAC Name

2-(5-formylthiophen-3-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-5-9-3-7(6-19-9)11-4-8(13(17)18)1-2-10(11)12(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKOLYXJVLQAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689491
Record name 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-85-6
Record name 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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